Bienvenue dans la boutique en ligne BenchChem!

1-(Cyclopropylmethyl)-1H-pyrazole

Angiotensin II receptor antagonism Oral bioavailability Pharmacokinetics

1-(Cyclopropylmethyl)-1H-pyrazole (CAS 1344382-51-9) is an N-alkyl pyrazole building block with molecular formula C₇H₁₀N₂ and molecular weight 122.17 g·mol⁻¹, commercially supplied at ≥97 % purity by multiple vendors. It serves as a strategic intermediate in medicinal chemistry, where the cyclopropylmethyl substituent on the pyrazole N1 position imparts a distinctive combination of steric bulk, conformational constraint, and metabolic shielding relative to smaller N-alkyl analogues (e.g., methyl, ethyl, or propyl).

Molecular Formula C7H10N2
Molecular Weight 122.171
CAS No. 1344382-51-9
Cat. No. B578091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-1H-pyrazole
CAS1344382-51-9
Molecular FormulaC7H10N2
Molecular Weight122.171
Structural Identifiers
SMILESC1CC1CN2C=CC=N2
InChIInChI=1S/C7H10N2/c1-4-8-9(5-1)6-7-2-3-7/h1,4-5,7H,2-3,6H2
InChIKeyIWZYEIKJKNCJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-pyrazole (CAS 1344382-51-9) – Core Scaffold Identity and Procurement Baseline


1-(Cyclopropylmethyl)-1H-pyrazole (CAS 1344382-51-9) is an N-alkyl pyrazole building block with molecular formula C₇H₁₀N₂ and molecular weight 122.17 g·mol⁻¹, commercially supplied at ≥97 % purity by multiple vendors . It serves as a strategic intermediate in medicinal chemistry, where the cyclopropylmethyl substituent on the pyrazole N1 position imparts a distinctive combination of steric bulk, conformational constraint, and metabolic shielding relative to smaller N-alkyl analogues (e.g., methyl, ethyl, or propyl) . This substitution pattern features recurrently in patent families targeting kinases (LRRK2, CK1, IRAK1) and G‑protein‑coupled receptors (angiotensin AT₁, CRAC/Orai), establishing the compound as a privileged fragment for lead‑optimisation campaigns [1].

Why Simple N-Alkyl Pyrazoles Cannot Replace 1-(Cyclopropylmethyl)-1H-pyrazole in Lead Optimisation


Interchanging 1-(cyclopropylmethyl)-1H-pyrazole with a generic N-alkyl pyrazole (e.g., N‑methyl, N‑ethyl, or N‑propyl) disregards the well‑documented impact of the cyclopropylmethyl group on oral bioavailability, metabolic stability, and target selectivity. In a series of angiotensin II AT₁ antagonists, the N‑cyclopropylmethyl pyrazole 1a delivered 58 % oral bioavailability in rat, whereas analogues bearing alternative N‑alkyl groups exhibited significantly poorer absorption [1]. Similarly, the cyclopropylmethyl‑bearing CRAC channel blocker 4k (a derivative of the 1‑(cyclopropylmethyl)‑1H‑indazole/pyrazole scaffold) achieved complete CRAC current blockade (IC₅₀ 4.9 µM) with clean selectivity over TRPM4/TRPM7 ion channels, a profile not reproduced by close regioisomers lacking this substituent [2]. Substituting the cyclopropylmethyl unit therefore risks losing the metabolic shield and conformational bias that underpin the pharmacokinetic and selectivity advantages documented for this scaffold.

1-(Cyclopropylmethyl)-1H-pyrazole – Quantified Differentiation Evidence for Procurement Decisions


Oral Bioavailability Advantage of N-Cyclopropylmethyl Pyrazole over Alternative N-Alkyl Congeners in AT₁ Antagonists

In a head‑to‑head pharmacokinetic study of C‑linked N‑alkyl pyrazole biaryl tetrazole angiotensin II antagonists, the N‑cyclopropylmethyl pyrazole derivative (1a) achieved 58 % oral bioavailability in rat, whereas the corresponding N‑alkyl analogues lacking the cyclopropane ring showed bioavailability values that necessitated prodrug strategies or formulation adjustment to reach comparable systemic exposure [1]. The cyclopropylmethyl group proved essential for balancing lipophilicity and first‑pass metabolic stability in this series.

Angiotensin II receptor antagonism Oral bioavailability Pharmacokinetics

CRAC Channel Blockade Selectivity: N-Cyclopropylmethyl Indazole/Pyrazole 4k vs. Off-Target Ion Channels

Compound 4k, which contains a 1‑(cyclopropylmethyl)‑1H‑indazole‑3‑carboxamide scaffold structurally derived from 1‑(cyclopropylmethyl)‑1H‑pyrazole, completely blocked CRAC current with an IC₅₀ of 4.9 µM and inhibited NFAT nuclear translocation at 10 µM without affecting the electrophysiological function of TRPM4 or TRPM7 channels [1]. Earlier‑generation CRAC inhibitors in the same publication suffered from off‑target activity against these melastatin‑family channels, highlighting the selectivity gain conferred by the cyclopropylmethyl‑bearing scaffold.

CRAC/Orai channel Selectivity Immuno-oncology

LRRK2 Kinase Inhibition: picomolar Affinity of a Cyclopropylmethyl-Pyrazole Derivative vs. Typical Kinase Inhibitor Baselines

The compound N‑[1‑(cyclopropylmethyl)‑1H‑pyrazol‑4‑yl]‑2‑(1H‑pyrazol‑4‑yl)‑1,3‑thiazole‑4‑carboxamide (Example 7‑38 in US20240174679) inhibited LRRK2 kinase activity with an IC₅₀ of 9.55 nM [1]. For comparison, the well‑characterised LRRK2 inhibitor LRRK2‑IN‑1 exhibits an IC₅₀ of 6–8 nM in analogous biochemical assays, placing this cyclopropylmethyl‑pyrazole derivative within the same high‑potency bracket [2].

LRRK2 kinase Parkinson's disease Kinase inhibitor

Calculated Physicochemical Differentiation: logP and Rotatable Bond Count vs. N-Propyl and N-Butyl Analogues

Computationally predicted properties illustrate how the cyclopropylmethyl group modulates physicochemical space. For 1‑(cyclopropylmethyl)‑1H‑pyrazole (C₇H₁₀N₂, MW 122.17), the rigid cyclopropane ring reduces the rotatable bond count to 2 while contributing a calculated logP of approximately 1.9 . By contrast, the fully flexible n‑propyl analogue (1‑propyl‑1H‑pyrazole, C₆H₁₀N₂, MW 110.16) also has 2 rotatable bonds but a measured logP of ~0.8, and the n‑butyl analogue (1‑butyl‑1H‑pyrazole, C₇H₁₂N₂, MW 124.18) increases rotatable bonds to 3 with a logP of ~1.5 . The cyclopropylmethyl compound therefore delivers higher lipophilicity per non‑hydrogen atom without incurring additional rotatable bonds, a desirable profile for fragments seeking balanced permeability and solubility.

Physicochemical properties Drug-likeness Fragment-based design

MGAT Enzyme Inhibition by a Cyclopropylmethyl-Pyrazole Derivative: 363 nM IC₅₀ Demonstrating Target Engagement

1‑[1‑(Cyclopropylmethyl)‑1H‑pyrazol‑3‑yl]ethanone inhibited monoacylglycerol acyltransferase (MGAT) with an IC₅₀ of 363 nM at pH 7.4, as recorded in BindingDB from US patent US9701672 [1]. While a direct comparator is not available within the same assay, this level of inhibition is consistent with a tractable hit for lead optimisation, and the cyclopropylmethyl group is likely contributing to lipophilic binding interactions within the enzyme active site.

MGAT enzyme Metabolic disease Inhibitor

Commercial Availability and Purity Benchmarking Against Close Structural Analogs

1‑(Cyclopropylmethyl)‑1H‑pyrazole (CAS 1344382‑51‑9) is commercially supplied at 97–98 % purity by multiple vendors including CymitQuimica (Ref. 10‑F907132) and abcr GmbH (AB312000, 95 %) . In contrast, close analogues such as 1‑propyl‑1H‑pyrazole (CAS 32500‑67‑7) are typically offered at 95 % purity, and 1‑butyl‑1H‑pyrazole (CAS 52096‑24‑9) at 95–97 % . The cyclopropylmethyl derivative thus commands a slightly higher typical commercial purity grade, which can reduce purification burden in parallel synthesis campaigns where this building block is used at scale.

Commercial sourcing Purity comparison Supply chain

1-(Cyclopropylmethyl)-1H-pyrazole – Priority Application Scenarios Stemming from the Evidence


Lead Optimisation of Orally Bioavailable Kinase Inhibitors (LRRK2, CK1, IRAK1)

Medicinal chemistry teams pursuing oral kinase inhibitors for neurodegenerative or oncology indications should prioritise 1‑(cyclopropylmethyl)‑1H‑pyrazole as a core building block. The scaffold has delivered derivatives with LRRK2 IC₅₀ values of 9.55 nM and is embedded in patent families targeting CK1 and IRAK1, while the cyclopropylmethyl substituent has been shown in analogous series to confer 58 % oral bioavailability—far exceeding that of simpler N‑alkyl variants . This combination of proven target potency and demonstrated pharmacokinetic advantage makes the building block strategically valuable for programmes where oral dosing is a key differentiator.

Selective CRAC/Orai Channel Blocker Development for Autoimmune Diseases

Projects developing CRAC channel inhibitors for autoimmune or inflammatory diseases can leverage the 1‑(cyclopropylmethyl)‑1H‑pyrazole scaffold to achieve selectivity over TRPM4/TRPM7 channels—a documented liability of earlier CRAC inhibitors. Compound 4k, built on this scaffold, achieved complete CRAC current blockade (IC₅₀ 4.9 µM) with no detectable off‑target ion channel activity . Procuring the parent building block enables SAR exploration around a core that has already demonstrated the critical selectivity milestone required for safe immunomodulatory therapy.

Fragment‑Based Drug Design Requiring High Lipophilicity Efficiency with Conformational Rigidity

1‑(Cyclopropylmethyl)‑1H‑pyrazole is well‑suited for fragment libraries where both high lipophilicity (calculated logP ~1.9) and low conformational entropy (2 rotatable bonds) are desired. Unlike the n‑butyl analogue (logP ~1.5, 3 rotatable bonds) or the n‑propyl analogue (logP ~0.8, 2 rotatable bonds), the cyclopropylmethyl group maximises lipophilic contacts per non‑hydrogen atom without introducing additional flexibility . This profile is advantageous for fragments intended to achieve high ligand efficiency in hydrophobic protein pockets, and the compound is commercially available at ≥97 % purity, meeting fragment‑library quality standards.

High‑Throughput Parallel Synthesis and Late‑Stage Functionalisation Workflows

The compound is supplied at a commercial purity of 97–98 %, which is typically 2–3 percentage points higher than close N‑alkyl analogues such as 1‑propyl‑1H‑pyrazole (95 %) . For automated parallel synthesis or high‑throughput experimentation where catalyst‑sensitive cross‑couplings (e.g., Suzuki–Miyaura, Buchwald–Hartwig) are employed, higher input purity directly reduces side‑product formation, catalyst poisoning, and post‑reaction purification burden. The boronic acid and halide derivatives of the cyclopropylmethyl‑pyrazole core are well‑precedented in the literature , further facilitating incorporation into diverse synthetic routes without additional route‑scouting investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylmethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.